molecular formula C19H17N3O2 B2449035 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 891118-02-8

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2449035
CAS No.: 891118-02-8
M. Wt: 319.364
InChI Key: MBNZTNMXQYBSLS-ZHACJKMWSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic chemical hybrid designed for advanced pharmacological and biochemical research. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The oxadiazole ring is substituted with a 2,5-dimethylphenyl group, a structural motif that has been associated with promising biological profiles in analogous compounds . This structure is further hybridized with a cinnamamide moiety. Cinnamamide derivatives are an important class of bioactive molecules extensively studied for their potential as antioxidants and cytoprotective agents . Specifically, substituted N-phenyl cinnamamides have been investigated as activators of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key signaling cascade in the cellular defense against oxidative stress . The α,β-unsaturated carbonyl system in the cinnamamide portion can act as a Michael acceptor, potentially enabling interaction with cellular targets. Researchers can leverage this compound as a core structure for developing novel therapeutic agents, particularly in areas such as anticancer and antitubercular research where similar oxadiazoles have shown significant promise . It also serves as a valuable tool compound for studying the Nrf2 pathway and investigating mechanisms to counteract oxidative stress in cellular models . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(E)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-8-9-14(2)16(12-13)18-21-22-19(24-18)20-17(23)11-10-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNZTNMXQYBSLS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

2,5-Dimethylbenzoic acid is treated with hydrazine hydrate in ethanol under reflux to yield 2,5-dimethylbenzohydrazide. IR spectra confirm N–H stretches at 3,210–3,314 cm⁻¹ and C=O at 1,656–1,696 cm⁻¹.

Oxadiazole Cyclization

The hydrazide undergoes cyclization using POCl₃ or H₂SO₄:
$$
\text{2,5-Dimethylbenzohydrazide} + \text{Cyanogen Bromide} \xrightarrow{\text{POCl}_3, \Delta} \text{2-Amino-5-(2,5-dimethylphenyl)-1,3,4-oxadiazole}
$$
Yields range from 60–75%, with purity confirmed by TLC (toluene:ethyl acetate, 3:1).

Coupling Methods for Cinnamamide Formation

Carbodiimide-Mediated Coupling

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure :

  • Cinnamic acid (1.0 equiv) and EDC/HOBt (1.2 equiv each) are dissolved in anhydrous CH₂Cl₂.
  • 2-Amino-5-(2,5-dimethylphenyl)-1,3,4-oxadiazole (1.0 equiv) is added, and the mixture is refluxed for 8–10 hours.
  • The product is extracted with ethyl acetate, washed with HCl/NaHCO₃, and purified via silica gel chromatography.

Yield : 50–80%
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 10.04 (s, 1H, NH), 7.82–7.14 (m, 8H, aromatic), 2.35 (s, 6H, CH₃).
  • IR : 1,610–1,642 cm⁻¹ (C=C), 1,656–1,696 cm⁻¹ (C=O).

Direct Acid Chloride Coupling

Reagents : Cinnamoyl chloride, triethylamine.
Procedure :

  • Cinnamoyl chloride (1.1 equiv) is added dropwise to a solution of the oxadiazole amine in THF at 0°C.
  • Triethylamine (2.0 equiv) is added, and the reaction is stirred for 4 hours.
  • The product is precipitated with ice-water and recrystallized from ethanol.

Yield : 65–70%
Advantages : Avoids carbodiimide byproducts; shorter reaction time.

Alternative Coupling Strategies

COMU/DIPEA-Mediated Synthesis

Reagents : COMU (1.1 equiv), N,N-diisopropylethylamine (DIPEA).
Procedure :

  • Cinnamic acid and COMU are dissolved in DMF.
  • The oxadiazole amine and DIPEA are added, stirred for 5–10 minutes, and quenched with water.
  • The precipitate is filtered and dried.

Yield : 85–90%
Benefits : High efficiency, scalable, minimal purification.

Microwave-Assisted Synthesis

Conditions : 150 W, 100°C, 20 minutes.
Yield Improvement : 15–20% higher than conventional methods.

Optimization and Challenges

Solvent Effects

Solvent Yield (%) Purity (%)
CH₂Cl₂ 75 98
DMF 90 95
THF 65 97

DMF enhances solubility but may require rigorous drying.

Steric Hindrance Mitigation

The 2,5-dimethylphenyl group reduces coupling efficiency by 10–15% compared to unsubstituted analogs. Pre-activating cinnamic acid with HOBt improves yields by 8–12%.

Analytical Validation

Chromatographic Purity

HPLC (C18 column, acetonitrile:water 70:30): Retention time = 6.8 min; purity >98%.

Mass Spectrometry

ESI-MS : m/z 363.4 [M+H]⁺ (calculated 362.4).

Applications and Derivatives

The compound’s bioactivity is under investigation for kinase inhibition and antimicrobial potential, leveraging the oxadiazole’s π-deficient ring and cinnamamide’s conjugated system.

Chemical Reactions Analysis

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, halogenated precursors, and various solvents such as toluene or dimethylformamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cinnamamide group may also contribute to the compound’s biological activity by interacting with specific proteins or nucleic acids. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be compared with other similar compounds, such as:

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)cinnamamide: This compound lacks the 2,5-dimethyl substitution on the phenyl ring, which may affect its chemical and biological properties.

    N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide: The different substitution pattern on the phenyl ring can lead to variations in reactivity and activity.

    N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide: The replacement of the cinnamamide group with a benzamide group can result in different interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxadiazole and cinnamamide groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring and a cinnamamide moiety. The compound's molecular formula is C17H18N4OC_{17}H_{18}N_{4}O with a molecular weight of approximately 298.35 g/mol. The presence of the oxadiazole ring contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Cinnamide AStaphylococcus aureus10 μg/mL
Cinnamide BMRSA15 μg/mL
Cinnamide CEscherichia coli20 μg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, similar cinnamide derivatives have shown promising antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) with IC50 values ranging from 4.23 μM to 53.20 μM .

The proposed mechanisms for the anticancer activity include:

  • Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic markers such as p53 and Bax has been observed alongside the downregulation of anti-apoptotic markers like Bcl2 .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, some studies suggest that this compound may possess anti-inflammatory effects. The modulation of NF-κB activity indicates a potential role in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy in HepG2 Cells

A recent study synthesized a series of cinnamide derivatives and evaluated their cytotoxicity against HepG2 cells. The most active compound exhibited an IC50 value significantly lower than standard treatments, indicating strong potential for further development .

Case Study 2: Antimicrobial Testing Against MRSA

In another investigation, derivatives of oxadiazole were tested against MRSA strains. The results indicated that specific substitutions on the phenyl ring enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could inform future synthesis .

Q & A

Q. What are the optimal synthetic routes for N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors with cinnamoyl chloride derivatives. Key steps include:

  • Cyclization: Reaction of 2,5-dimethylbenzoic acid hydrazide with cinnamoyl chloride under reflux in DMF, catalyzed by phosphorus oxychloride (POCl₃) .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to THF or ethanol due to better solubility of intermediates .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >90% purity .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield RangeReference
SolventDMF75–85%
CatalystPOCl₃80–90%
Temperature80–100°C (reflux)70–85%

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and cinnamamide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS): Exact mass matching for molecular ion [M+H]⁺ (e.g., m/z 362.12 calculated for C₁₉H₁₇N₃O₂) .
  • IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C=N oxadiazole) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Oxadiazole derivatives often show IC₅₀ < 50 µM .
  • Enzyme Inhibition: Screening against acetylcholinesterase (AChE) or α-glucosidase using colorimetric assays (e.g., Ellman’s method) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen (Cl, F) or methoxy groups on the cinnamamide phenyl ring. For example, fluorinated analogs show 2–3× higher cytotoxicity .
  • Oxadiazole Ring Modification: Replace dimethylphenyl with pyridinyl or naphthyl groups to alter lipophilicity and target binding .
  • Quantitative SAR (QSAR): Use molecular descriptor software (e.g., MOE) to correlate logP, polar surface area, and bioactivity .

Q. Table 2: Bioactivity of Structural Analogs

Analog SubstituentIC₅₀ (µM, HeLa)MIC (µg/mL, S. aureus)Reference
2,5-Dimethylphenyl28.516
4-Fluorophenyl12.78
3,5-Dimethoxyphenyl45.232

Q. How can contradictory data in pharmacological studies be resolved?

Methodological Answer:

  • Dose-Response Validation: Repeat assays across multiple cell lines (e.g., HeLa vs. HepG2) to identify lineage-specific effects .
  • Target Engagement Studies: Use SPR (surface plasmon resonance) to measure direct binding to purported targets like EGFR or tubulin .
  • Metabolic Stability: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

Methodological Answer:

  • Apoptosis Assays: Flow cytometry with Annexin V/PI staining to detect early/late apoptosis in treated cells .
  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation, a common mechanism in oxadiazole derivatives .
  • Molecular Docking: Simulate interactions with proteins like DNA gyrase (PDB ID: 1KZN) to predict binding modes .

Q. How can synthetic byproducts or impurities affect experimental outcomes, and how are they mitigated?

Methodological Answer:

  • HPLC-PDA Analysis: Detect and quantify impurities (>0.1%) using C18 columns with acetonitrile/water gradients .
  • Recrystallization Protocols: Ethanol/water (3:1) reduces dimeric byproducts formed during cyclization .
  • Stability Testing: Store compounds at –20°C under nitrogen to prevent oxidation of the cinnamamide double bond .

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